molecular formula C13H18N2O2 B11874071 N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide

N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide

Cat. No.: B11874071
M. Wt: 234.29 g/mol
InChI Key: UVAJMYCFIMEHCP-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the acetamide group to an amine group, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the chroman ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Mechanism of Action

The mechanism of action of N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide involves its interaction with various molecular targets and pathways. The chroman ring system is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . Additionally, the acetamide group can participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(4-amino-2,2-dimethyl-3,4-dihydrochromen-6-yl)acetamide

InChI

InChI=1S/C13H18N2O2/c1-8(16)15-9-4-5-12-10(6-9)11(14)7-13(2,3)17-12/h4-6,11H,7,14H2,1-3H3,(H,15,16)

InChI Key

UVAJMYCFIMEHCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(CC2N)(C)C

Origin of Product

United States

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